3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
CAS No.: 895464-17-2
Cat. No.: VC8311349
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895464-17-2 |
|---|---|
| Molecular Formula | C18H17N3OS2 |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | 3-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C18H17N3OS2/c1-13-2-4-15(5-3-13)23-11-8-17(22)21-18-20-16(12-24-18)14-6-9-19-10-7-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22) |
| Standard InChI Key | IPCNNKXFKJLJGO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is C₁₈H₁₇N₃OS₂, with a molecular weight of 371.48 g/mol. Its IUPAC name reflects the integration of three key components:
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A propanamide core (CH₂CH₂CONH-) at position 3.
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A (4-methylphenyl)sulfanyl group (-S-C₆H₄-CH₃) attached to the propanamide chain.
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A 4-(pyridin-4-yl)-1,3-thiazol-2-yl substituent as the amide nitrogen substituent .
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.3 (predicted) |
| Solubility in Water | <0.1 mg/mL (low) |
| Melting Point | 198–202°C (decomposes) |
| Hydrogen Bond Donors | 2 (amide NH, thiazole NH) |
| Hydrogen Bond Acceptors | 5 (amide O, thiazole N, pyridine N) |
The low aqueous solubility and moderate lipophilicity suggest suitability for lipid-based formulations or prodrug derivatization .
Synthetic Routes and Chemical Reactivity
Synthesis Strategies
The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves multi-step organic reactions, as outlined in patent WO2018216823A1 :
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Thiazole Ring Formation: Condensation of 4-pyridinylthioamide with α-bromoketones yields the 4-(pyridin-4-yl)-1,3-thiazol-2-amine intermediate.
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Propanamide Coupling: Reaction of 3-mercapto-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide with 4-methylbenzene sulfonyl chloride under basic conditions (e.g., triethylamine) introduces the (4-methylphenyl)sulfanyl group.
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) achieves >95% purity .
Reaction Mechanisms
The sulfanylation step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion attacks the electrophilic sulfur center of the sulfonyl chloride. This is corroborated by analogous reactions in TWI842210B , which describe sulfanyl group incorporation using LiAlH₄ as a reducing agent.
Comparative Analysis with Related Compounds
Structural Analogues
Comparing 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide to its sulfonyl counterpart (e.g., EVT-11119727):
| Feature | Sulfanyl Derivative | Sulfonyl Derivative |
|---|---|---|
| Bioavailability | Higher logP (3.2 vs. 2.8) | Lower metabolic stability |
| PARP1 Inhibition | IC₅₀ = 120 nM | IC₅₀ = 90 nM |
| Synthetic Yield | 72% | 58% |
The sulfanyl group enhances membrane permeability but may reduce target affinity due to decreased polarity .
Future Research Directions
Optimization Strategies
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Prodrug Development: Esterification of the amide group to improve oral bioavailability.
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Combination Therapies: Co-administration with DNA-damaging agents (e.g., cisplatin) to exploit synthetic lethality in PARP1-dependent cancers .
Toxicological Studies
Chronic toxicity profiles in murine models remain uncharacterized. Priority should be given to assessing hepatotoxicity and off-target effects on NAD+-dependent enzymes .
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